molecular formula C17H13BrClN3O3 B2574702 N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide CAS No. 305346-76-3

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B2574702
CAS No.: 305346-76-3
M. Wt: 422.66
InChI Key: JEZPJKMUWXOIRY-UHFFFAOYSA-N
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Description

N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide is a hydrazone derivative featuring a 5-bromo-substituted indolinone core linked to a 4-chloro-2-methylphenoxy acetohydrazide moiety. Its synthesis typically involves condensation of 2-(4-chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1, ) with a 5-bromo-2-oxoindole-3-carbaldehyde intermediate. The bromine atom at the 5-position of the indole ring and the chloro-methyl substitution on the phenoxy group are critical for modulating electronic and steric properties, influencing both physicochemical characteristics and biological activity.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O3/c1-9-6-11(19)3-5-14(9)25-8-15(23)21-22-16-12-7-10(18)2-4-13(12)20-17(16)24/h2-7,20,24H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPQRYWBCCNTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-chloro-2-methylphenoxyacetic acid hydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and phenoxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction may produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It is used in assays to investigate its potential as a therapeutic agent.

    Medicine: Due to its potential biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several acetohydrazide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Indole/Phenoxy) Melting Point (°C) Yield (%) Key Biological Activity/Properties Reference
Target Compound 5-Br, 4-Cl-2-MeOPh Not Reported Not Given Not Specified in Evidence
2-(4-Chlorophenoxy)-N′-(2-oxoindol-3-yl)acetohydrazide H, 4-ClPh >300 70 Anticancer (VEGFR-2 inhibition)
N-[4-(3-{N′-[5-Bromo-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1-(4-ClPh)-1H-1,2,4-triazol-5-yl)Ph] 5-Br, 4-ClPh (Triazole Core) >300 70 Anticancer (VEGFR-2 inhibition)
2-(4-Cl-2-MeOPh)-N′-(naphthylidene)acetohydrazide (Compound 22) Naphthyl, 4-Cl-2-MeOPh Not Reported 70 Structural Characterization Only
2-(4-Cl-2-MeOPh)-N′-(5-Cl-2-OHPh)acetohydrazide (Compound 23) 5-Cl-2-OHPh, 4-Cl-2-MeOPh Not Reported 66 Structural Characterization Only

Key Observations :

  • Bromine vs.
  • Phenoxy Substitutions: The 4-chloro-2-methylphenoxy group in the target compound is distinct from simpler phenoxy (e.g., 4-ClPh in ) or heteroaromatic (e.g., naphthyl in ) substituents. The methyl group may reduce polarity, enhancing bioavailability.
  • Triazole vs.
Physicochemical Properties
  • Melting Points : High thermal stability (>300°C) is common among indole-hydrazide hybrids due to strong intermolecular hydrogen bonding and π-π stacking .
  • Spectroscopic Data :
    • 1H NMR : The target compound’s hydrazone proton (-N=CH) is expected near δ 8.2–8.5 ppm, consistent with analogues like Compound 23 (δ 8.23, ).
    • MS : Molecular ion peaks for brominated derivatives (e.g., m/z 497.105 for 12b ) align with the bromine isotope pattern, aiding structural confirmation.

Biological Activity

N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₅BrClN₃O₃, with a molecular weight of approximately 426.7 g/mol. The compound features a bromine atom, a chloro group, and multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅BrClN₃O₃
Molecular Weight426.7 g/mol
IUPAC NameN'-[(3E)-5-bromo...
LogP1.7
Polar Surface Area (Ų)80

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors, leading to various biological effects such as:

  • Antimicrobial Activity : Indole derivatives have shown potential in disrupting microbial enzyme functions, which may lead to antimicrobial effects.
  • Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some indole derivatives are known to modulate inflammatory pathways, potentially reducing inflammation in various conditions.

Biological Activity Studies

Recent studies have documented the biological activities of similar compounds and elucidated their mechanisms:

  • Anticancer Activity : A study found that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, compounds with structural similarities showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
  • Enzyme Inhibition : Research on related compounds demonstrated their ability to inhibit key enzymes involved in tumor progression and inflammation. For example, certain derivatives were shown to effectively inhibit MEK1/2 kinases in leukemia cells at low concentrations .

Case Studies

Several case studies highlight the efficacy of indole derivatives:

  • Case Study 1 : A derivative similar to N'-[(3E)-5-bromo...] was tested against A549 human lung adenocarcinoma cells, demonstrating significant inhibition of cell viability and induction of apoptosis.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of indole derivatives, revealing their ability to reduce pro-inflammatory cytokine levels in vitro.

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